molecular formula C10H10N2O5 B5219026 (1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate

(1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate

Cat. No.: B5219026
M. Wt: 238.20 g/mol
InChI Key: CDWLBVRKGYDUCH-UHFFFAOYSA-N
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Description

(1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate is an organic compound that features a nitrobenzoate ester linked to an amino-oxopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (1-Amino-1-oxopropan-2-yl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and (1-Amino-1-oxopropan-2-yl) alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Reduction: 4-Aminobenzoic acid and (1-Amino-1-oxopropan-2-yl) alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    (1-Amino-1-oxopropan-2-yl) 4-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.

    (1-Amino-1-oxopropan-2-yl) 4-methylbenzoate: Contains a methyl group instead of a nitro group.

Uniqueness: (1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(1-amino-1-oxopropan-2-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(9(11)13)17-10(14)7-2-4-8(5-3-7)12(15)16/h2-6H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWLBVRKGYDUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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